REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][C:5](=[O:17])[C:6]1[CH:15]=[C:14]([Br:16])[CH:13]=[C:8]([C:9]([O:11]C)=[O:10])[CH:7]=1.BrC1C=C(C(O)=O)C=C(C=1)C(O)=O>CO>[CH3:3][O:4][C:5](=[O:17])[C:6]1[CH:15]=[C:14]([Br:16])[CH:13]=[C:8]([C:9]([OH:11])=[O:10])[CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C(=O)O)C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(C(=O)OC)=CC(=C1)Br)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir the resulting solution overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Add water (300 mL) and extract with dichloromethane (3×200 mL)
|
Type
|
FILTRATION
|
Details
|
filter the precipitate
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(C(=O)O)=CC(=C1)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |